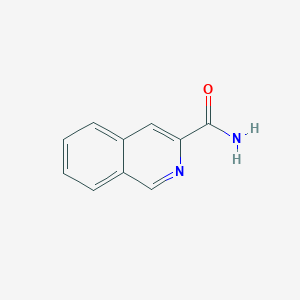

Isoquinoline-3-carboxamide

Description

Historical Context and Evolution of Research on Isoquinoline (B145761) Derivatives

The journey into the world of isoquinoline and its derivatives began in 1885 when isoquinoline was first isolated from coal tar. numberanalytics.comwikipedia.org This discovery marked the start of extensive research into a class of compounds that would prove to be immensely significant. numberanalytics.com Initially isolated through fractional crystallization of its acid sulfate, a more efficient extraction method from coal tar was later developed in 1914. wikipedia.org

The scientific interest in these compounds grew exponentially with the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy in the early 19th century. nih.govrsc.org This seminal event highlighted the profound physiological effects of isoquinoline-containing molecules and spurred further investigation into natural sources. nih.gov Over the past two centuries, researchers have identified a vast number of isoquinoline alkaloids from various plants, revealing a wide spectrum of structural diversity. nih.govrsc.org These naturally occurring compounds are typically derived from the amino acids tyrosine or phenylalanine. nih.govrsc.org

The synthesis of the isoquinoline core has also evolved significantly over time. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational in constructing isoquinoline frameworks. numberanalytics.comwikipedia.orgacs.orgmdpi.com The Bischler-Napieralski reaction, in particular, has been a frequently explored approach for synthesizing isoquinoline alkaloids. acs.org In recent decades, research has shifted towards developing more modern and efficient synthetic methodologies, including the use of 3d-transition-metal catalysts, to create diverse isoquinoline derivatives. rsc.orgnih.govbohrium.com This ongoing innovation in synthesis allows chemists to construct complex and novel isoquinoline structures for further study. rsc.orgnih.gov

Significance of the Isoquinoline Scaffold in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. acs.orgrsc.orgnih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad range of significant biological activities. nih.govrsc.orgresearchgate.net The versatility of the isoquinoline nucleus allows for structural modifications that can lead to compounds with diverse pharmacological properties, making it a cornerstone in drug design and development. numberanalytics.comrsc.orgresearchgate.net

Isoquinoline derivatives are the structural foundation for numerous alkaloids with established therapeutic uses. nih.gov Prominent examples include the analgesic morphine, the antibacterial berberine (B55584), and the antitussive codeine. nih.gov The wide-ranging pharmacological activities associated with the isoquinoline framework are extensive and well-documented. nih.gov Research has demonstrated that compounds containing this scaffold can possess antitumor, antiviral, antibacterial, antifungal, antimalarial, anti-inflammatory, and neuroprotective properties, among others. nih.govrsc.orgnih.govresearchgate.netresearchgate.net

The importance of this scaffold is further evidenced by the number of isoquinoline-based drugs that are either in clinical use or undergoing clinical trials for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov The ability of isoquinoline derivatives to interact with a wide array of biological targets, such as enzymes and receptors, underpins their therapeutic potential. nih.govresearchgate.net For instance, they have been investigated as anticancer agents that can induce apoptosis, inhibit tubulin polymerization, and arrest the cell cycle. researchgate.netresearchgate.net The continuous exploration of isoquinoline-based compounds remains a highly active and promising area of research for discovering novel therapeutic agents. nih.govrsc.org

Table 1: Selected Pharmacological Activities of the Isoquinoline Scaffold

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have been shown to induce apoptosis, inhibit cell migration, and interfere with DNA replication in tumor cells. | nih.govnih.govresearchgate.netresearchgate.net |

| Antibacterial | Effective against a range of bacteria, including drug-resistant strains. Berberine is a well-known example. | nih.govmdpi.comresearchgate.net |

| Antiviral | Certain isoquinoline alkaloids and their synthetic analogs have demonstrated activity against various viruses. | nih.govnih.govtandfonline.com |

| Antifungal | The scaffold is present in compounds that show efficacy against fungal pathogens. | nih.govnih.govresearchgate.net |

| Anti-inflammatory | Many derivatives exhibit anti-inflammatory properties. | nih.govrsc.orgnih.govresearchgate.net |

| Antimalarial | The isoquinoline core is a feature in some compounds developed for their antimalarial effects. | nih.govresearchgate.netresearchgate.net |

| Neuroprotective | Some isoquinoline alkaloids have shown potential in protecting nerve cells from damage. | nih.govrsc.org |

| Antihypertensive | The scaffold is found in compounds with blood pressure-lowering effects. | researchgate.netnih.gov |

Overview of the Research Landscape for Isoquinoline-3-carboxamide

This compound is a specific derivative of the isoquinoline family, characterized by a carboxamide group at the C-3 position of the isoquinoline ring. cymitquimica.comnih.gov This functional group can significantly influence the molecule's chemical properties, such as its ability to form hydrogen bonds and its potential to coordinate with metal ions. cymitquimica.comnih.gov Research into this particular compound and its analogues explores its synthesis, chemical properties, and potential biological applications.

The synthesis of this compound often starts from isoquinoline-3-carboxylic acid. chemicalbook.comrsc.org Various chemical methods are employed to convert the carboxylic acid into the corresponding carboxamide. rsc.org Synthetic strategies have also been developed for more complex derivatives, such as N-substituted isoquinoline-3-carboxamides, which are created by reacting the parent carboxylic acid or its activated forms with various amines. rsc.orgprepchem.com For instance, N,N-diethyl 1-(4-methylphenyl) this compound has been synthesized from 1-(4-methylphenyl) isoquinoline 3-carboxylic acid and diethylamine. prepchem.com

The research landscape for this compound derivatives is diverse, with investigations into several therapeutic areas. Structure-activity relationship (SAR) studies are a key focus, aiming to understand how modifying the structure of these molecules affects their biological activity. vulcanchem.comresearchgate.netnih.gov For example, studies on 1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) analogues have been conducted to characterize their activity as kappa opioid receptor antagonists. nih.gov Other research has explored derivatives as potential anticancer agents, with studies on benzimidazo[2,1-a]isoquinolines showing that the position of the carboxamide side chain is crucial for cytotoxic activity. ingentaconnect.comresearchgate.net Specifically, carboxamides at the 1- and 11-positions showed reasonable cytotoxicity, while those at the 6-position were inactive. ingentaconnect.comresearchgate.net Furthermore, the related quinoline-3-carboxamide (B1254982) scaffold has been investigated for its potential as inhibitors of ATM kinase, a key protein in the DNA damage response pathway, suggesting a possible avenue of exploration for isoquinoline analogues. grafiati.com

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Key Findings | References |

|---|---|---|---|

| Tetrahydroisoquinoline-3-carboxamides | Kappa Opioid Receptor Antagonism | Replacement of the amino -NH- group with other functionalities like a methylene (B1212753) (-CH2-) group led to potent antagonists. | nih.gov |

| Benzimidazo[2,1-a]isoquinoline Carboxamides | Anticancer (Cytotoxicity) | The position of the carboxamide group on the ring system was critical for activity, with terminal positions (1- and 11-) showing cytotoxicity. | ingentaconnect.comresearchgate.net |

| Pyrrolo[2,1-a]isoquinoline-3-carboxamides | Androgen Receptor Modulation | Structural homology to known androgen receptor ligands suggests potential utility in prostate cancer therapy. | vulcanchem.com |

| Alkynyl Isoquinoline-3-carboxamides | Antibacterial Activity | Modifications of the isoquinoline scaffold, including the introduction of carboxamide functionalities, have yielded compounds with strong antibacterial or antifungal activities. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZSACCVDIWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565532 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50458-77-0 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinoline 3 Carboxamide and Its Derivatives

Classical and Established Synthetic Routes to the Isoquinoline (B145761) Core

Traditional methods for synthesizing the isoquinoline framework have been foundational in organic chemistry for over a century. These routes often involve multi-step sequences to first construct the core heterocyclic system, which is then further functionalized to yield the desired carboxamide.

Pictet-Spengler Reaction and its Variants for Tetrahydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, is a cornerstone for the synthesis of tetrahydroisoquinolines. wikipedia.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgname-reaction.com The driving force is the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org While the traditional method often requires harsh conditions, such as heating with strong acids, it has been adapted for milder conditions and even solid-phase synthesis. wikipedia.orgacs.org

Key variants of this reaction have expanded its utility:

Asymmetric Pictet-Spengler Reaction : This variant introduces chirality by using chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. wikipedia.orgnumberanalytics.com

N-acyliminium Ion Pictet-Spengler Reaction : By acylating the iminium ion intermediate, a more powerful electrophile is generated. This allows the cyclization to proceed under milder conditions with a broader range of aromatic systems. wikipedia.org

A notable application involves the solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides. In this approach, a resin-bound tyrosine ester undergoes a Pictet-Spengler reaction, demonstrating the method's adaptability for creating libraries of isoquinoline derivatives. acs.org

| Reaction Variant | Key Feature | Conditions |

| Classical Pictet-Spengler | Condensation of β-arylethylamine and carbonyl compound. wikipedia.orgname-reaction.com | Typically requires strong acid and heat. wikipedia.org |

| Asymmetric Pictet-Spengler | Use of chiral catalysts or auxiliaries. wikipedia.orgnumberanalytics.com | Induces stereoselectivity. wikipedia.org |

| N-acyliminium Ion Pictet-Spengler | Formation of a highly reactive N-acyliminium ion. wikipedia.org | Mild conditions, high yields. wikipedia.org |

| Solid-Phase Pictet-Spengler | Reactant is attached to a solid support. acs.org | Facilitates product purification and library synthesis. acs.org |

Palladium-Mediated Carbonylation for Carboxamide Formation

Palladium-catalyzed carbonylation is a powerful method for the direct introduction of a carboxamide group onto the isoquinoline core. This reaction typically involves the coupling of a halo-isoquinoline (or a triflate derivative) with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.netrsc.org This method is highly valued for its efficiency and functional group tolerance.

For instance, the synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide ([¹¹C-carbonyl]PK11195) was achieved via palladium-mediated carbonylation using [¹¹C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate. researchgate.netrsc.org This highlights the utility of the method for introducing isotopically labeled carbonyl groups. Similarly, a range of isoquinoline-1-carboxamides have been synthesized from 1-iodoisoquinoline (B10073) and various amines under 1 bar of CO pressure, demonstrating the versatility of this approach. mdpi.com

| Catalyst System | Substrates | Product Type | Reference |

| Pd(OAc)₂/PPh₃ | 1-Iodoisoquinoline, Primary/Secondary Amines, CO | Isoquinoline-1-carboxamides | mdpi.com |

| Pd(OAc)₂/XantPhos | 1-Iodoisoquinoline, Aromatic Amines/Amino Acid Esters, CO | Isoquinoline-1-carboxamides | mdpi.com |

| Palladium Catalyst | 1-(2-chlorophenyl)isoquinolin-3-yl triflate, Amines, ¹¹C-CO | ¹¹C-labeled Isoquinoline-3-carboxamides | researchgate.netrsc.org |

Oxidation of Carbaldehyde to Carboxylic Acid Precursors

A common strategy for accessing this compound involves the synthesis of an isoquinoline-3-carbaldehyde (B112757) intermediate, which is then oxidized to the corresponding carboxylic acid. This carboxylic acid serves as the immediate precursor to the final carboxamide product.

Aldehydes are readily oxidized to carboxylic acids using a variety of common oxidizing agents. ncert.nic.in For the specific conversion of isoquinoline-3-carbaldehyde to isoquinoline-3-carboxylic acid, reagents such as potassium permanganate (B83412) or chromium trioxide can be employed. The choice of oxidant can be critical to avoid over-oxidation or reaction with other functional groups on the isoquinoline ring. Mild oxidizing agents are also effective for this transformation. ncert.nic.inlibretexts.org The oxidation typically proceeds through a gem-diol intermediate formed by the addition of water to the aldehyde. libretexts.org

| Oxidizing Agent | Substrate | Product |

| Potassium Permanganate (KMnO₄) | Isoquinoline-3-carbaldehyde | Isoquinoline-3-carboxylic acid |

| Chromium Trioxide (CrO₃) | Isoquinoline-3-carbaldehyde | Isoquinoline-3-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Aldehydes | Carboxylic Acids libretexts.org |

| Silver Nitrite (AgNO₂) / NaOH | 2-chloroquinoline-3-carbaldehyde | 2-chloroquinoline-3-carboxylic acid rsc.org |

Coupling Reactions for Carboxamide Formation

The final step in many synthetic routes to this compound is the formation of the amide bond by coupling isoquinoline-3-carboxylic acid with an appropriate amine. synplechem.com The direct reaction between a carboxylic acid and an amine is often inefficient as it leads to an acid-base reaction, forming a stable and unreactive carboxylate salt. libretexts.org

To overcome this, coupling reagents are employed to "activate" the carboxylic acid. hepatochem.comchemistrysteps.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine. libretexts.orgchemistrysteps.com A wide array of coupling reagents has been developed, broadly categorized as:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. chemistrysteps.compeptide.com

Aminium/Uronium and Phosphonium Salts : Reagents like HBTU, HATU, and PyBOP are highly efficient and known for minimizing side reactions like racemization. peptide.combachem.com

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates. hepatochem.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Commonly used, activate carboxylic acids effectively. chemistrysteps.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Highly efficient, fast reaction times, low racemization. peptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for challenging couplings, including sterically hindered amino acids. hepatochem.compeptide.combachem.com |

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. researchgate.netqeios.com These principles have been applied to the synthesis of the isoquinoline core, offering alternatives to classical routes.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for constructing the isoquinoline scaffold in a more direct and sustainable manner. mdpi.com These methods often allow for the assembly of complex molecules from simpler, readily available precursors in fewer steps. mdpi.com

Catalysts based on rhodium, ruthenium, and cobalt have been successfully employed in the synthesis of isoquinolines and their derivatives. mdpi.comorganic-chemistry.orgmdpi.com For example, a ruthenium(II) catalyst in a biodegradable solvent like polyethylene (B3416737) glycol (PEG) has been used for the C-H/N-N bond activation and annulation of alkynes to form isoquinolines, offering a recyclable and greener catalytic system. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation of oximes followed by cyclization with alkynes provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org These modern methods often proceed with high atom economy and can be performed under milder conditions, sometimes assisted by microwave irradiation to reduce reaction times. researchgate.net

| Metal Catalyst | Reaction Type | Key Features |

| Ruthenium (Ru) | C-H/N-N bond activation/annulation researchgate.net | Green, recyclable catalyst system, high atom economy. researchgate.net |

| Rhodium (Rh) | C-H activation/cyclization of oximes with alkynes organic-chemistry.orgresearchgate.net | Rapid assembly of multisubstituted isoquinolines. organic-chemistry.org |

| Palladium (Pd) | C-H activation/annulation mdpi.com | Predictable site selectivity, high yields. mdpi.com |

| Cobalt (Co) | C-H activation/annulation mdpi.commdpi.com | Redox-neutral conditions, broad substrate scope. mdpi.com |

| Copper (Cu) | C-H functionalization/intramolecular cyclization researchgate.net | Applicable over a wide range of substrates. researchgate.net |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient pathway for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed to construct the isoquinoline core and its derivatives.

One notable example is a three-component reaction involving an isoquinoline, dialkyl acetylenedicarboxylates, and a third component to yield functionalized dihydroisoquinoline derivatives. preprints.org Another approach utilizes a four-component reaction of isoquinoline, acetylenic compounds, an alkyl bromide, and isothiocyanates, which proceeds at ambient temperature without a solvent to produce derivatives in high yields. tandfonline.com

More complex structures based on the isoquinoline framework have been assembled using innovative MCRs. For instance, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst like benzoic acid has been described. acs.org This reaction proceeds through the sequential formation of a spirooxindole, cleavage of a C-C bond to generate an isocyanate, and subsequent reaction with another molecule of tetrahydroisoquinoline to form complex N-substituted dihydroisoquinoline-2(1H)-carboxamides. acs.org This strategy can be extended to a four-component reaction by including primary amines to yield urea (B33335) derivatives. acs.org

Table 1: Examples of Multicomponent Reactions for Isoquinoline Derivative Synthesis

| No. of Components | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 3-Component | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid, 80 °C | N-substituted Dihydroisoquinoline-2(1H)-carboxamides acs.org |

| 3-Component | Isoquinoline, Dialkyl Acetylenedicarboxylates, Arylphosphines | - | Arylphosphinoyl-functionalised Dihydroisoquinolines preprints.org |

| 4-Component | Isoquinoline, Acetylenic Moieties, Alkyl Bromide, Isothiocyanates | ZnO-NRs, Ambient Temp. | Thiophene-fused Isoquinoline Derivatives tandfonline.com |

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted isoquinoline-3-carboxamides. Various strategies have been developed to control the outcome of reactions, directing functionalization to the desired position.

A highly regioselective method involves the copper/acid-catalyzed oxidative carbamoylation of isoquinolines using hydrazinecarboxamide hydrochlorides. This process yields structurally diverse nitrogen-heteroaryl carboxamides as single regioisomers. organic-chemistry.org Another strategy employs the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. mdpi.com While this method primarily yields isoquinoline-1-carboxamides, the principles of catalyst and ligand selection are broadly applicable. For instance, the use of a simple Pd(OAc)₂/PPh₃ catalyst is effective for basic amines, whereas less reactive nucleophiles, such as aromatic amines or amino acid esters, require a bidentate ligand like XantPhos to achieve high conversion and selectivity. mdpi.com

Furthermore, catalyst and solvent choice can be used to switch the regiochemical outcome of a reaction. A divergent formal annulation of ketoxime acetates and ynals has been shown to produce either pyrroles or isoquinolines with excellent regioselectivity simply by altering the catalytic system. acs.org Rhodium(III)-catalyzed C-H activation and annulation of primary benzylamines with α-diazo compounds also provides a regioselective route to isoquinolines. organic-chemistry.org

Table 2: Selected Chemo- and Regioselective Synthetic Methods

| Reaction Type | Reactants | Catalyst System | Key Feature |

|---|---|---|---|

| Oxidative Carbamoylation | Isoquinolines, Hydrazinecarboxamide Hydrochlorides | Copper/Acid | Produces single regioisomers of heteroaryl carboxamides. organic-chemistry.org |

| Aminocarbonylation | 1-Iodoisoquinoline, Various Amines, CO | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | Ligand choice controls reactivity and chemoselectivity for different amine nucleophiles. mdpi.com |

| Formal [4+2] Annulation | Ketoxime Acetates, Ynals | Rh/Cu co-catalyst | Catalyst system directs regioselective formation of isoquinolines over other heterocycles. acs.org |

| C-H Activation/Annulation | Primary Benzylamines, α-Diazo Compounds | Rhodium(III) | Regioselective annulation to form the isoquinoline core. organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral, non-racemic isoquinoline derivatives is of significant interest. Stereoselectivity can be achieved through various methods, including the use of chiral auxiliaries, diastereoselective reactions, and enantioselective catalysis. acs.org

A classic approach for creating enantiopure tetrahydroisoquinolines (THIQs) involves the Pictet-Spengler condensation of a β-phenylethylamine derivative with an aldehyde. rsc.org The use of a chiral auxiliary, such as the Andersen reagent ((1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate), attached to the nitrogen atom before cyclization allows for the diastereoselective formation of the THIQ scaffold, after which the auxiliary can be removed. rsc.org

Modern methods often employ enantioselective catalysis. For example, a robust two-step sequence has been developed for the stereoselective synthesis of tricyclic azacyclic carboxamide analogs of the fissoldhimine alkaloid. ifremer.fr This method involves an initial electrooxidation (Shono oxidation) followed by an acid-catalyzed heterodimerization that proceeds with high diastereoselectivity. By employing a chiral phosphoric acid catalyst derived from (R)-BINOL, the reaction can be rendered enantioselective, favoring the formation of one enantiomer of the product with high selectivity. ifremer.fr

Diastereoselectivity has also been observed in the reduction of certain dehydrophthalide-isoquinoline intermediates. Treatment with diisobutylaluminum hydride (DIBAL-H) can lead to the formation of two different diastereomeric spirobenzylisoquinoline alkaloids, with the ratio depending on the reaction conditions and substrate. cdnsciencepub.com

Table 3: Approaches to Stereoselective Synthesis of Isoquinoline Analogs

| Strategy | Method | Catalyst/Reagent | Stereochemical Outcome |

|---|---|---|---|

| Chiral Auxiliary | Pictet-Spengler Condensation | (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate | Diastereoselective synthesis of tetrahydroisoquinolines. rsc.org |

| Enantioselective Catalysis | Heterodimerization of N-substituted pyrrolidine-1-carboxamides | Chiral Phosphoric Acid | Enantioselective formation of tricyclic carboxamide analogs. ifremer.fr |

| Diastereoselective Reduction | Reduction of a dehydrophthalide-isoquinoline | Diisobutylaluminum hydride (DIBAL-H) | Preferential formation of one diastereomer over another. cdnsciencepub.com |

Isotopic Labeling Strategies for Research Applications (e.g., ¹¹C-labeling)

Isotopic labeling, particularly with the short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t₁/₂ ≈ 20.4 min), is a critical tool for in vivo imaging studies using Positron Emission Tomography (PET). nih.govyoutube.com These techniques allow for the non-invasive study of the biodistribution and target engagement of molecules like this compound analogs.

A common strategy for ¹¹C-labeling involves the N-methylation of a suitable precursor. For instance, desmethyl precursors of quinoline-2-carboxamides have been successfully labeled using [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a base. nih.gov This method produces the final radioligand with high radiochemical purity and specific activity, suitable for PET imaging. The methodology is directly transferable to N-desmethyl analogs of isoquinoline-3-carboxamides. nih.gov

Alternatively, the carbonyl group of the carboxamide can be labeled. This is often achieved using cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]carbon monoxide ([¹¹C]CO) as the labeling agent. youtube.com One powerful approach involves the reaction of an amine with [¹¹C]CO₂ to form a transient carbamate, which is then dehydrated to an isocyanate intermediate. youtube.com This [¹¹C]isocyanate can then be reacted with a nucleophile to form the ¹¹C-labeled carboxamide. Another route uses transition-metal-mediated carbonylation reactions with [¹¹C]CO to introduce the labeled carbonyl group.

Table 4: Strategies for ¹¹C-Labeling of Isoquinoline Carboxamide Analogs

| Labeling Position | Precursor | ¹¹C Reagent | Method |

|---|---|---|---|

| N-Methyl Group | N-desmethyl amide | [¹¹C]CH₃I or [¹¹C]CH₃OTf | N-methylation reaction. nih.gov |

| Carbonyl Carbon | Amine | [¹¹C]CO₂ | Formation of a [¹¹C]isocyanate intermediate followed by reaction with a nucleophile. youtube.com |

| Carbonyl Carbon | Aryl Halide, Amine | [¹¹C]CO | Transition-metal-mediated aminocarbonylation. |

Structure Activity Relationship Sar Studies of Isoquinoline 3 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of isoquinoline-3-carboxamide derivatives is highly sensitive to modifications of the core structure, the carboxamide group, and appended side chains.

Role of the Carboxamide Functional Group

The carboxamide moiety (-CONH₂) is a cornerstone of the biological activity observed in many isoquinoline (B145761) derivatives. Its significance stems from its structural and electronic properties, which facilitate crucial interactions with biological targets. The carboxamide group is a versatile hydrogen bond donor and acceptor, enabling it to form strong connections with amino acid residues in enzyme active sites or receptors. vulcanchem.commdpi.comnih.gov Its conformational stability and bioisosteric potential are also key features in medicinal chemistry. nih.gov

In the context of isoquinoline-based compounds, the presence and position of the carboxamide linker are often critical for activity. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, the secondary carboxamide linker at the 3-position, with its -NH and carbonyl groups, was found to be crucial for potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. researchgate.net Shifting the carboxamide linker from position 3 to position 2 resulted in less effective derivatives. researchgate.net Similarly, studies on 4-quinolone-3-carboxamide derivatives highlight that the dual hydrogen bond capabilities of the carboxamide group enable diverse and significant pharmacodynamic interactions. nih.gov The rigid conformation of the amide bond can also dictate a specific, favorable placement of the isoquinoline and other ring systems within a biological target. jst.go.jp

Influence of Substitutions on the Isoquinoline Ring System

Modifications to the isoquinoline ring itself profoundly influence the biological activity of the resulting derivatives. The position, number, and nature of these substituents can dramatically alter the compound's efficacy and target specificity.

For example, in a study of benzimidazo[2,1-a]isoquinolines, the position of the carboxamide side chain was a key determinant of cytotoxicity. nih.govingentaconnect.com When the carboxamide was attached to one of the central rings (6-position), the compounds were inactive. nih.govingentaconnect.com However, attaching the side chain to one of the terminal rings (1- and 11-positions) resulted in reasonably cytotoxic compounds. nih.govingentaconnect.com

Further research into isoquinoline derivatives has provided more detailed insights:

Position 3: Introduction of a methyl group at the 3-position of the isoquinoline ring in certain analogues led to a complete loss of both whole-cell and enzyme inhibitory activities. nih.gov

Position 4: The introduction of substituents at the 4-position of the isoquinoline ring has been shown to improve the fungicidal activity of certain compounds against gray mold. jst.go.jp Specifically, introducing a difluoromethyl group at this position led to a high level of activity. jst.go.jp

Positions 6 and 7: In a series of quinoline-3-carboxamide (B1254982) derivatives designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, compounds substituted with 6-benzyloxy-7-methoxy groups displayed more potent activity. mdpi.com

These findings underscore the importance of the substitution pattern on the isoquinoline core for achieving desired biological outcomes.

| Substitution Position | Substituent | Observed Biological Effect | Reference(s) |

| 1 and 11 | Carboxamide Side Chain | Reasonably cytotoxic | nih.govingentaconnect.com |

| 3 | Methyl Group | Ablated whole-cell and enzyme activities | nih.gov |

| 4 | Difluoromethyl Group | High level of fungicidal activity | jst.go.jp |

| 6 | Benzyloxy Group | Potent CETP inhibitory activity (in combination with 7-methoxy) | mdpi.com |

| 6 | Carboxamide Side Chain | Inactive | nih.govingentaconnect.com |

| 7 | Methoxy Group | Potent CETP inhibitory activity (in combination with 6-benzyloxy) | mdpi.com |

Effects of Side Chain Modifications (e.g., Guanidinoethyl, Alkynyl, Phenyl)

Modifications to the side chains extending from the this compound core are a primary strategy for fine-tuning pharmacological activity. The length, polarity, and steric bulk of these side chains can all play a role.

In the development of anti-tubercular agents, it was observed that while many analogues with varying side chains showed good potency, a polar character in the side chain region was unfavorable for activity. researchgate.net Conversely, the introduction of cationic properties, for instance by including lysine (B10760008) in a dipeptide side chain, can enhance interaction with negatively charged bacterial cell membranes, boosting antimicrobial activity. acs.org

Specific side chain modifications have yielded notable results:

Phenyl-containing side chains: In the design of multi-target inhibitors, (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC) was identified as a lead compound with a significant antidepressant effect. mdpi.com The isoquinoline ring contributes to π–π stacking, while the acyclic carboxamide moiety provides hydrogen bonding sites. mdpi.com

Alkynyl modifications: Based on the isoquinoline scaffold, alkynyl isoquinolines have demonstrated strong antibacterial activities. researchgate.net

Cyclohexyl side chains: The orientation of a cyclohexyl group was found to be critical for forming strong pi interactions with enzyme side chains in inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov

| Side Chain Type/Modification | Key Finding | Resulting Activity | Reference(s) |

| Phenyl-containing | (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | High antidepressant effect | mdpi.com |

| Alkynyl | Modification on the isoquinoline scaffold | Strong antibacterial activity | researchgate.net |

| Polar character | Introduction of polar groups in the side chain | Unfavorable for anti-tubercular activity | researchgate.net |

| Cationic (Lysine-containing) | Introduction of a cationic amino acid | Enhanced antimicrobial activity | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods are powerful tools for rationalizing the biological activities of this compound derivatives and guiding the design of new, more potent compounds. These approaches establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. japsonline.com

QSAR studies on isoquinoline derivatives have successfully identified key molecular descriptors that influence bioactivity. For instance, in the study of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors, a QSAR model was developed using 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors. japsonline.comresearchgate.net These descriptors provide a numerical representation of a molecule's topology, connectivity, and atomic characteristics. japsonline.com The resulting models were statistically robust and could be used to predict the bioactivity of novel isoquinoline derivatives. japsonline.comresearchgate.net

Other computational methods have also provided valuable insights. In the study of ligands for the peripheral benzodiazepine (B76468) receptor (PBR), related to PK11195, several approaches were used: nih.gov

Volume Approach: QSAR models based on size and shape descriptors effectively codified the short-range contributions to ligand-receptor interactions. nih.gov

CoMFA and CoMSIA: These methods, which account for the electrostatic contribution to interactions, also performed well in modeling binding affinity. nih.gov

Pharmacophore Mapping: This approach helped to identify the necessary topological requisites of the carbonyl and aromatic moieties for effective interaction with the PBR binding site. nih.gov

These computational studies provide a detailed description of ligand-receptor interactions and offer valuable suggestions for the synthesis of new and improved derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of an this compound derivative is intrinsically linked to its biological activity. The spatial arrangement of the isoquinoline ring, the carboxamide group, and its various substituents determines how the molecule fits into and interacts with its biological target.

The tetrahydroisoquinoline (THIQ) ring system, being a constrained analogue of phenylalanine, is a particularly interesting scaffold in medicinal chemistry. Its reduced conformational freedom allows for the preparation of peptides with more defined tertiary structures. This conformational restriction is a key factor in the biological activity of many THIQ derivatives, including their ability to act as enzyme inhibitors.

Studies have shown that the N-containing six-membered ring of tetrahydroisoquinoline derivatives can assume different conformations, such as half-chair and envelope forms. researchgate.net The specific conformation adopted can be critical for biological activity. For example, in the asymmetric transfer hydrogenation of aromatic ketones, the trans orientation of a phenyl substitution on the THIQ scaffold yielded higher turnover rates and selectivity compared to the cis isomer, which was less selective. researchgate.net

Biological Activities and Pharmacological Potential of Isoquinoline 3 Carboxamide

Antimicrobial Activities

Isoquinoline-3-carboxamide and its related structures have been investigated for their ability to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. ontosight.aiontosight.ai The core structure of isoquinoline (B145761) provides a versatile framework for chemical modification, leading to derivatives with enhanced potency and specific activity. nih.govresearchgate.net

Antibacterial Efficacy Against Plant and Human Pathogens

Derivatives of the isoquinoline nucleus have demonstrated notable antibacterial effects against pathogens affecting both plants and humans. nih.govresearchgate.netmdpi.commdpi.com Research has highlighted the potential of these compounds as leads for the development of new bactericidal agents. researchgate.netresearchgate.net

Isoquinoline derivatives have shown potent activity against Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus. nih.govresearchgate.net Some alkynyl isoquinolines have demonstrated strong bactericidal activity against methicillin-resistant S. aureus (MRSA) strains. mdpi.com Two natural products, Spathullin A (6,7-dihydroxy-5,10-dihydropyrrolo[1,2-b]isoquinoline-3-carboxylic acid) and Spathullin B, isolated from Penicillium spathulatum, displayed activity against S. aureus, with Spathullin B showing a minimal inhibitory concentration (MIC) as low as 1 µg/mL. nih.govmdpi.comnih.gov

Table 1: Antibacterial Activity of Isoquinoline Derivatives against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Citation |

| Spathullin A | S. aureus | 4 | mdpi.comnih.gov |

| Spathullin B | S. aureus | 1 | mdpi.comnih.gov |

| Thalicfoetine | S. aureus | - | researchgate.netnih.gov |

| Allocryptopine | S. aureus | 125 | mdpi.com |

| Sanguinarine | S. aureus | 1.9 | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Isoquinoline-3-carboxylic acid (IQ3CA), a closely related compound to this compound, has demonstrated significant antibacterial activity against several Gram-negative plant pathogens. researchgate.netglobalauthorid.comresearchgate.net Studies have shown its effectiveness against Ralstonia solanacearum, the causative agent of bacterial wilt in various crops, and Acidovorax citrulli, which causes bacterial fruit blotch in cucurbits. globalauthorid.comresearchgate.netnih.gov The mechanism of action for some derivatives involves disrupting the bacterial cell membrane, leading to increased permeability and cell death. researchgate.netnih.gov Furthermore, these compounds can inhibit bacterial motility and biofilm formation, which are crucial virulence factors. researchgate.netnih.gov

Table 2: Antibacterial Activity of Isoquinoline-3-carboxylic Acid (IQ3CA) against Plant Pathogens

| Pathogen | EC₅₀ (µg/mL) | Citation |

| Ralstonia solanacearum (Rs) | 8.38 - 17.35 | researchgate.netglobalauthorid.com |

| Acidovorax citrulli (Ac) | 8.38 - 17.35 | researchgate.netglobalauthorid.comresearchgate.net |

| Xanthomonas oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 | researchgate.net |

| Xanthomonas campestris pv. campestris (Xcc) | 8.38 - 17.35 | researchgate.net |

| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Antifungal Activities

The antifungal potential of isoquinoline derivatives has also been explored. nih.govmdpi.com While some studies indicate that certain isoquinoline compounds show no significant activity against fungi like Candida albicans at the tested concentrations, others have identified derivatives with potent antifungal properties. mdpi.commdpi.comnih.gov For instance, isoquinoline-3-hydrazides, derived from isoquinoline-3-carboxylic acid, have been identified as a novel antifungal scaffold. acs.orgresearchgate.net Specific leads from this class have demonstrated broad-spectrum antifungal performance, in some cases better than existing commercial fungicides. acs.orgresearchgate.net

Antiviral Activities

The isoquinoline framework is a key component in several compounds with recognized antiviral activity. nih.govmdpi.comontosight.ai Research has focused on the ability of these compounds to interfere with viral life cycles, particularly the replication stage. nih.gov

Isoquinoline and its related alkaloids can interfere with multiple pathways crucial for viral replication. nih.gov A notable mechanism of action is the inhibition of viral enzymes essential for propagation. For example, certain 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones, which are derivatives of the isoquinoline scaffold, have been identified as potent inhibitors of HIV-1 integrase. acs.org This enzyme is critical for the integration of the viral genome into the host cell's DNA. Some of these derivatives displayed inhibitory concentrations in the low nanomolar range, comparable to clinically used antiviral drugs. acs.org The inhibition of key viral enzymes like RNA-dependent RNA polymerase (RdRp) is another pathway targeted by isoquinoline-related compounds, which is essential for the replication of many RNA viruses. nih.gov

Anticancer and Antitumor Properties

Derivatives of this compound have been the subject of research to determine their potential as anticancer and antitumor agents. These investigations have explored various mechanisms through which these compounds may exert their effects, including the modulation of key cellular processes involved in cancer progression.

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of anticancer drug development.

One notable this compound derivative, 1-(2-chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK11195 , has been studied in the context of cancer therapy. Research on its effects in chronic lymphocytic leukemia (CLL) cells revealed that PK11195 induces apoptosis independently of the status of the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.gov This finding suggests that the cytotoxic mechanism of PK11195 in these cells is not reliant on the direct inhibition of ATM, a key protein in the DNA damage response pathway, but rather acts through alternative or downstream pathways. nih.govnih.gov

Current scientific literature does not provide significant findings on the direct inhibitory effects of this compound derivatives on Bruton's tyrosine kinase (BTK), another important target in B-cell malignancies.

The disruption of transcriptional pathways that promote cancer cell survival and adaptation is another key anticancer strategy. Hypoxia-inducible factor-1α (HIF-1α) and myocyte enhancer factor-2 (MEF-2) are transcription factors implicated in tumor progression.

While the related chemical scaffold, quinoline-3-carboxamide (B1254982), has been shown to produce derivatives that disrupt HIF-1α and MEF-2 signaling, current research has not extensively documented similar activities for this compound derivatives. nih.govnih.gov One study identified an this compound derivative, FG-2216 , as an inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2). researchgate.netresearchgate.net The inhibition of HIF-PH2 leads to the stabilization and increased activity of HIF-1α, which is contrary to the disruption of this pathway for an anticancer effect. researchgate.net There is a lack of substantial evidence in the current scientific literature demonstrating a direct disruptive effect of this compound compounds on the MEF-2 transcriptional pathway.

A fundamental characteristic of anticancer agents is their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. Several this compound derivatives have demonstrated these capabilities in preclinical studies.

The compound PK11195 has been shown to inhibit proliferation in a dose-dependent manner and induce apoptosis in various cancer cell lines. google.comnih.gov In neuroblastoma cell lines, PK11195 was found to cause G1/S cell cycle arrest and trigger apoptosis. google.comnih.gov Furthermore, it demonstrated the ability to sensitize these cancer cells to conventional chemotherapy agents. google.com In studies involving chronic lymphocytic leukemia (CLL) cells, PK11195 was also shown to induce apoptosis. nih.govnih.gov This apoptotic induction involves the mitochondria, as evidenced by mitochondrial depolarization and the release of cytochrome c. nih.gov The compound was effective in CLL cells regardless of their p53 or ATM mutational status, highlighting its potential for treating resistant cancers. nih.govnih.gov

Another derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) , which was isolated from the seeds of Mucuna pruriens, has shown antiproliferative activity against human hepatoma (Huh-7) cells. researchgate.net

The synthetic compound (3S)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydrothis compound has been identified as a molecule of interest in cancer research, with its isoquinoline core suggesting potential for influencing cellular signaling pathways related to cell division and survival.

| Compound Name | Cancer Cell Line/Model | Observed Effects |

| PK11195 (1-(2-chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide) | Neuroblastoma | Inhibition of proliferation, induction of apoptosis, G1/S cell cycle arrest |

| Chronic Lymphocytic Leukemia (CLL) | Induction of apoptosis (independent of p53 and ATM status), mitochondrial pathway activation | |

| Endometrial and Ovarian Cancer | Growth inhibition, induction of apoptosis, synergistic effects with chemotherapy | |

| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | Human Hepatoma (Huh-7) | Antiproliferative activity |

| (3S)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydrothis compound | General Cancer Research | Potential to influence cell division and survival pathways |

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are important targets for anticancer therapies.

While there is extensive research on the anti-angiogenic and anti-metastatic properties of the isomeric quinoline-3-carboxamides, there is limited specific data in the scientific literature detailing these effects for this compound derivatives. researchgate.netnih.gov A patent has disclosed the potential use of isoquinoline compounds in treating disorders characterized by angiogenesis, but specific preclinical data on this compound derivatives in this context is not widely available. google.com

Modulation of Cell Proliferation and Apoptosis

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation can contribute to the development and progression of various diseases, including cancer. Compounds that can modulate the immune response and reduce inflammation are therefore of significant therapeutic interest.

The inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a key mechanism for anti-inflammatory drugs.

The this compound derivative 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) has been shown to attenuate dimethylhydrazine (DMH)-induced colorectal carcinoma in animal models by blocking IL-6 mediated signaling pathways. nih.gov Gene expression analysis revealed that this compound reduced the overexpression of mRNA for IL-6, as well as for the downstream signaling proteins JAK2 and STAT3. nih.gov

Regarding TNF-α, research has identified isoquinoline fragments that can disrupt the interaction between TNFα and its receptor through an allosteric mechanism. acs.org However, subsequent optimization in that particular study led to a different chemical scaffold. Another study on 6-aryl-7-alkoxyisoquinolines, which are not explicitly 3-carboxamides, showed inhibition of IKK-β, a kinase upstream of TNF-α, leading to reduced TNF-α production. acs.org While some isoquinoline carboxamide derivatives are noted for their anti-inflammatory effects, specific data on TNF-α inhibition by an this compound is not as direct as that for IL-6. researchgate.net

| Compound Name | Pro-inflammatory Mediator | Biological Effect |

| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | Interleukin-6 (IL-6) | Attenuates IL-6 mediated signaling in a model of colorectal carcinogenesis. nih.gov |

Neurological Applications

The this compound scaffold has been the subject of significant investigation for its potential applications in neurology, particularly concerning its interaction with specific receptors and cellular pathways implicated in neurological function and disease.

This compound derivatives have been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), now more commonly known as the translocator protein (TSPO). These receptors are found in various tissues, including the central nervous system (CNS), where they are located on the outer mitochondrial membrane of glial cells. wikipedia.orgnih.gov

A prominent example is the compound PK 11195 , chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. pnas.orggoogle.com It is a high-affinity antagonist for PBRs and has been extensively used as a research tool to study the distribution and function of these receptors. wikipedia.orgnih.gov The binding of radiolabeled PK 11195, such as [3H]PK 11195 and (R)-[11C]PK 11195, is a valuable technique for assessing neuronal damage and neuroinflammation. wikipedia.orgontosight.ai Increased expression of PBRs, and thus increased binding of PK 11195, is associated with the activation of microglia and astrocytes, which is a hallmark of various neuropathological conditions. wikipedia.orgnih.gov

Novel irreversible ligands for PBRs have also been synthesized, such as (±)-, (+)- and (-)-1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(2-isothiocyanatoethyl)-3-isoquinolinecarboxamide , demonstrating the ongoing efforts to develop more specific and effective PBR ligands based on the this compound structure. acs.org

Table 1: this compound Derivatives as PBR Ligands

| Compound Name | Chemical Name | Activity |

|---|---|---|

| PK 11195 | 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | High-affinity PBR antagonist wikipedia.orgpnas.orggoogle.comnih.gov |

| (R)-[11C]PK 11195 | (R)-N-[11C]-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)this compound | PET tracer for imaging neuroinflammation ontosight.airug.nl |

| Irreversible Ligand | (±)-, (+)- and (-)-1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(2-isothiocyanatoethyl)-3-isoquinolinecarboxamide | Irreversible PBR ligand acs.org |

Certain this compound derivatives have been investigated as stabilizers of hypoxia-inducible factor (HIF). nih.govresearchgate.net HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). researchgate.net By inhibiting prolyl hydroxylases, the enzymes responsible for HIF degradation, these compounds can lead to the stabilization and activation of HIF, even under normal oxygen conditions.

Research in this area has led to the development of compounds like FG-2216 , which has an this compound scaffold. nih.gov The metabolic fate of model HIF stabilizers based on this scaffold, such as N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-carbonyl)-amino]-acetic acid and N-[(1-chloro-4-hydroxy-isoquinolin-3-carbonyl)-amino]-acetic acid , has been studied to understand their biotransformation. nih.gov The development of such compounds holds potential for therapeutic applications where the induction of a hypoxic response is beneficial. google.com

Table 2: this compound Derivatives as HIF Stabilizers

| Compound Name | Chemical Name | Activity |

|---|---|---|

| FG-2216 | Not specified | HIF Stabilizer nih.gov |

| Model Compound 1 | N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-carbonyl)-amino]-acetic acid | Model HIF Stabilizer nih.gov |

| Model Compound 2 | N-[(1-chloro-4-hydroxy-isoquinolin-3-carbonyl)-amino]-acetic acid | Model HIF Stabilizer nih.gov |

The ability of this compound derivatives to act as PBR ligands has significant implications for the study and potential imaging of various neurological disorders. The upregulation of PBRs in activated microglia and astrocytes makes these receptors a valuable biomarker for neuroinflammation. wikipedia.orgrug.nl

PET imaging using (R)-[11C]PK 11195 has been employed to visualize neuroinflammation in patients with a range of conditions, including:

Alzheimer's disease nih.govontosight.ai

Parkinson's disease rug.nl

Multiple sclerosis nih.govontosight.ai

Huntington's disease nih.gov

Stroke and traumatic brain injury ontosight.ai

Herpes encephalitis rug.nl

Schizophrenia rug.nl

Furthermore, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid amide and its derivatives are being explored for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. chemimpex.com High densities of PBRs have also been found on glioma cells, suggesting that this compound ligands could be used for imaging primary central nervous system tumors. pnas.org

Hypoxia-Inducible Factor (HIF) Stabilizers

Other Pharmacological Activities

Beyond neurological applications, the this compound core structure has been incorporated into molecules exhibiting a range of other pharmacological activities.

Isoquinoline derivatives have shown potential as enzyme inhibitors. A series of isoquinoline-based oxadiazole derivatives were synthesized and evaluated for their ability to inhibit thymidine (B127349) phosphorylase (TP), an enzyme implicated in tumor angiogenesis. nih.gov Several of these compounds displayed outstanding inhibitory potential, with IC50 values ranging from 1.10 to 54.60 µM, significantly more potent than the reference compound, 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM). nih.gov

Additionally, certain this compound derivatives have been investigated as urease inhibitors. ekb.eg Urease is an enzyme that plays a role in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a target for antimicrobial therapies. mdpi.comacs.org

Table 3: Enzyme Inhibition by Isoquinoline Derivatives

| Enzyme | Derivative Class | Activity |

|---|---|---|

| Thymidine Phosphorylase | Isoquinoline-based oxadiazoles | IC50 values ranging from 1.10 to 54.60 µM nih.gov |

| Urease | Ciprofloxacin-oxadiazoles with isoquinoline-like core | Moderate activity against urease-producing bacteria ekb.eg |

The isoquinoline scaffold is a key feature in a variety of compounds with antiprotozoal and antiparasitic properties. nih.gov Isoquinoline-3-carboxylic acid has been used in the synthesis of agents targeting Trypanosoma, the parasite responsible for Chagas disease. chemicalbook.comcookechem.com Synthetic isoquinoline analogs of the cancer drug tipifarnib (B1682913) have demonstrated potent activity against Trypanosoma cruzi amastigotes, with some compounds exhibiting EC50 values in the low nanomolar range. nih.gov

Furthermore, various isoquinoline derivatives have been explored for their antimalarial activity against Plasmodium falciparum. rsc.orgmdpi.comnih.gov For instance, a series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives were synthesized and showed antiprotozoal activity in the micromolar range. tandfonline.com Novel imidazoisoquinolinone derivatives also displayed moderate to good antimalarial efficacy. conicet.gov.ar The development of quinoline (B57606) and isoquinoline carboxamides continues to be an active area of research for new antimalarial agents. nih.govnih.gov

Table 4: Antiprotozoal/Antiparasitic Activity of Isoquinoline Derivatives

| Activity | Target Organism | Derivative Class/Compound |

|---|---|---|

| Anti-Trypanosoma | Trypanosoma cruzi | Isoquinoline analogs of tipifarnib nih.gov |

| Anti-Trypanosoma | Trypanosoma brucei brucei | 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines tandfonline.com |

| Anti-malarial | Plasmodium falciparum | 4-Cyano-3-methylisoquinoline inhibitors rsc.org |

| Anti-malarial | Plasmodium falciparum | Imidazoisoquinolinone derivatives conicet.gov.ar |

| Anti-malarial | Plasmodium falciparum | Dihydroquinazolinone-3-carboxamides (isoquinoline analogs) nih.gov |

Analgesic and Antipyretic Effects

The isoquinoline scaffold is a core component of numerous compounds investigated for their pain-relieving properties. semanticscholar.org Research into synthetic analogs of isoquinoline alkaloids has identified compounds with promising analgesic activity. biomedpharmajournal.org While the broader class of isoquinoline derivatives is noted for potential analgesic and antipyretic effects, specific research often focuses on analgesic and associated anti-inflammatory properties. semanticscholar.orgontosight.ai

Detailed studies on specific substituted isoquinoline compounds have demonstrated significant analgesic effects. For instance, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic activity in research models. biomedpharmajournal.org In a comparative study, this compound, at a dose of 0.5 mg/kg, exhibited analgesic activity two times higher than that of the common non-narcotic analgesics metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org The study measured the pain irritation threshold, with the isoquinoline derivative increasing it by 147.1% compared to a 71.4% increase for metamizole sodium (at 10.0 mg/kg) and a 71.1% increase for acetylsalicylic acid (at 200.0 mg/kg). biomedpharmajournal.org

Table 1: Comparative Analgesic Activity of an Isoquinoline Derivative

| Compound | Dose (mg/kg) | Depression of Pain Irritation Threshold (%) |

|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 147.1 |

| Metamizole sodium | 10.0 | 71.4 |

| Acetylsalicylic acid | 200.0 | 71.1 |

Data sourced from a study on the analgesic effects of the specified isoquinoline compound. biomedpharmajournal.org

Furthermore, other complex isoquinoline alkaloids, such as koumine, have been studied for their analgesic effects on postoperative pain, indicating that the isoquinoline structure is a key element in modulating pain pathways. nih.gov The mechanism for some of these effects has been linked to the translocator protein (TSPO) and GABAA receptors. nih.gov The TSPO antagonist PK11195, itself an isoquinoline carboxamide derivative, was used in these studies to probe the mechanism of action. nih.govmdpi.com The general class of 3,4-dihydroisoquinoline (B110456) derivatives has also been reported to possess analgesic and anti-inflammatory activities. mdpi.com

Antihypertensive and Vasodilator Properties

Derivatives of this compound are significant in the development of treatments for high blood pressure. semanticscholar.org The core isoquinoline structure is found in established antihypertensive medications and is a target for the synthesis of new therapeutic agents. semanticscholar.org

A key mechanism through which these compounds exert their effect is the inhibition of the renin-angiotensin system, which plays a crucial role in regulating blood pressure. ontosight.ai For example, the compound (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butyl]-decahydro-isoquinoline-3-carboxamide (CHEMBL12900) has been identified as a potent inhibitor of this system and is classified as an antihypertensive agent. ontosight.ai

The therapeutic importance of this chemical class is further highlighted by the fact that (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of Quinapril. chemicalbook.com Quinapril is a widely used antihypertensive drug for treating conditions like high blood pressure and congestive heart failure. semanticscholar.orgchemicalbook.comnih.gov The broader class of 3,4-dihydroisoquinoline derivatives has also been noted for its antihypertensive properties. mdpi.com Beyond specific enzyme inhibition, the general class of isoquinolines has been recognized for its vasodilator properties, which contribute to lowering blood pressure. mdpi.com

Table 2: Examples of this compound Derivatives and Related Compounds in Hypertension Research

| Compound/Drug | Chemical Class/Role | Relevance to Antihypertensive Activity |

|---|---|---|

| CHEMBL12900 | Decahydro-isoquinoline-3-carboxylic acid derivative | Potent inhibitor of the renin-angiotensin system. ontosight.ai |

| (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Tetrahydroisoquinoline-3-carboxylic acid | Intermediate in the synthesis of the antihypertensive drug Quinapril. chemicalbook.com |

| Quinapril | Tetrahydroisoquinoline derivative | Clinically used ACE inhibitor for treating hypertension. semanticscholar.orgnih.gov |

| Debrisoquine | Tetrahydroisoquinoline derivative | Used to treat hypertension. semanticscholar.org |

This table highlights the role of the isoquinoline core structure in compounds developed for their antihypertensive effects.

Mechanistic Studies and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The mechanisms through which isoquinoline-3-carboxamide derivatives exert their effects are multifaceted, involving specific molecular targets, modulation of cellular pathways, and disruption of cellular structures.

Target Identification and Validation

A critical step in understanding the mechanism of action is identifying and validating the biological targets of this compound compounds. Research has identified several key targets, including enzymes and receptors involved in various diseases.

One of the well-studied targets is the peripheral benzodiazepine (B76468) receptor (PBR) , now known as the translocator protein (TSPO). The isoquinoline (B145761) carboxamide derivative, PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide), is a specific and high-affinity ligand for TSPO. nih.govacs.orgresearchgate.net The affinity of various analogs for PBR has been determined through competitive binding assays using radiolabeled [3H]PK11195. researchgate.net

Another significant target is Histone Deacetylase 4 (HDAC4) . The quinoline-3-carboxamide (B1254982), Tasquinimod , acts as a high-affinity negative allosteric modulator of HDAC4. nih.govnih.govrndsystems.com It binds to the regulatory Zn2+ binding domain of HDAC4. rndsystems.com The identification of HDAC4 as a direct target was crucial in understanding Tasquinimod's anti-cancer and anti-angiogenic properties. nih.govnih.gov A newer analog, ESATA-20 , was developed to have greater potency against prostate cancer while having lower off-target activity. nih.govnih.gov

Derivatives of this compound have also been investigated for their activity against other targets. For instance, certain derivatives have shown inhibitory activity against monoamine oxidase (MAO)-A and -B , as well as cholinesterases . mdpi.comnih.gov Molecular modeling studies have helped to elucidate the interactions of these compounds with their targets, such as the CB2 cannabinoid receptors and the Axl kinase domain. ucl.ac.beresearchgate.net

Some this compound derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2) and mitogen-activated protein kinase 14 (MAPK 14) . researchgate.net Additionally, certain derivatives have shown potential as inhibitors of enzymes like casein kinase 2 (CK2) . mdpi.com

Table 1: Identified Molecular Targets of this compound Derivatives

| Derivative/Compound Class | Target | Key Findings | References |

|---|---|---|---|

| PK11195 | Peripheral Benzodiazepine Receptor (TSPO) | High-affinity and specific ligand. | nih.govacs.orgresearchgate.net |

| Tasquinimod | Histone Deacetylase 4 (HDAC4) | High-affinity negative allosteric modulator. | nih.govnih.govrndsystems.com |

| ESATA-20 | Histone Deacetylase 4 (HDAC4) | Higher potency against prostate cancer xenografts and lower AHR agonism compared to Tasquinimod. | nih.govnih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase (MAO)-A and -B, Cholinesterases | Showed inhibitory activity against these enzymes. | mdpi.comnih.gov |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives | CB2 Cannabinoid Receptors, Axl Kinase | Act as agonists for CB2 receptors and inhibitors of Axl kinase. | ucl.ac.beresearchgate.net |

| FG-2216 | Hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2) | Identified as an inhibitor. | researchgate.net |

| Isoquinoline carboxamide derivatives | Mitogen-activated protein kinase 14 (MAPK 14) | Identified as inhibitors. | researchgate.net |

| Coumarin-3-carboxamide derivatives | Casein Kinase 2 (CK2) | Docking studies suggest binding to the active site. | mdpi.com |

Binding Modes and Ligand-Receptor Interactions

In the case of CB2 cannabinoid receptor agonists, molecular modeling has revealed that the interaction involves a combination of hydrogen bonds and aromatic/hydrophobic interactions. ucl.ac.be For inhibitors of the Axl kinase domain, docking studies have shown that the best-docked compound, 9L, had a docking score of -4.085 kcal/mol. researchgate.net

Allosteric Modulation (e.g., HDAC4)

A key mechanistic feature of some this compound derivatives is their ability to act as allosteric modulators. Tasquinimod, for example, is a negative allosteric modulator of HDAC4. nih.govnih.govrndsystems.com It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. nih.govnih.gov This allosteric binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which is crucial for its downstream effects. nih.govnih.gov

Disruption of Cellular Pathways (e.g., MAPK/NF-κB pathway)

The interaction of this compound derivatives with their molecular targets can lead to the disruption of critical cellular signaling pathways. The allosteric modulation of HDAC4 by Tasquinimod disrupts HIF-1α transcriptional activation and represses MEF-2 target genes. nih.govnih.gov This interference with the HIF-1α/MEF-2 signaling pathway is central to its anti-cancer activity. nih.govnih.gov

Furthermore, some isoquinoline carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators like IL-6 and TNF-α. researchgate.net This suggests an interference with inflammatory pathways, potentially involving the NF-κB signaling pathway, which is a known downstream target of LPS stimulation. researchgate.net

Effects on Cell Morphology and Membrane Integrity (e.g., Bacterial Cells)

Certain isoquinoline derivatives exhibit antibacterial activity by affecting the physical structure of bacterial cells. One study on a novel isoquinoline derivative revealed that it inhibited the expression of the oprL protein in Pseudomonas aeruginosa, which is important for membrane integrity. internationalscholarsjournals.com This resulted in a down-regulation of virulence factors. internationalscholarsjournals.com

Another study involving coumarin-3-carboxylic acid derivatives containing a thioether quinoline (B57606) moiety showed that the compound A9 caused a curved and sunken cell morphology in Acidovorax citrulli cells. researchgate.netacs.org This treatment also led to the destruction of cell membrane integrity. researchgate.netacs.org These morphological changes are indicative of a mechanism that targets the bacterial cell envelope. researchgate.netacs.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for studying this compound derivatives. These methods provide insights into the structure-activity relationships, binding modes, and potential biological targets of these compounds.

Docking simulations have been widely used to predict the binding modes of these derivatives with various targets, including the CB2 cannabinoid receptor, Axl kinase, and cholinesterases. nih.govucl.ac.beresearchgate.net These studies help in understanding the key interactions that govern ligand binding and can guide the design of more potent and selective compounds. ucl.ac.beresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models have highlighted the importance of size, shape, and electrostatic properties for the binding affinity of these compounds to the peripheral benzodiazepine receptor. nih.gov

Molecular dynamics simulations have been employed to study the dynamic behavior of ligand-receptor complexes and to further refine the understanding of binding interactions. grafiati.com These computational approaches, in conjunction with experimental data, provide a comprehensive picture of the molecular mechanisms of action of iso-sholine-3-carboxamide derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the stability, reactivity, and electronic properties of this compound and its analogues.

DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d), 6-311+G(d)), have been used to optimize the molecular structures of these compounds in both the gas phase and in solution. scirp.org These calculations help in determining key thermodynamic parameters such as enthalpies of formation, reaction enthalpies, and free reaction enthalpies. scirp.org For instance, theoretical calculations have been used to explore the equilibrium between different tautomeric forms of quinolin-4-one derivatives, providing explanations for experimental observations, such as the challenges in synthesizing certain tetrahydroquinoline derivatives. scirp.org

Furthermore, Frontier Molecular Orbital (FMO) theory and Fukui function calculations, which are based on DFT, have been employed to analyze the reactivity of these molecules. scirp.org These analyses reveal that the ketone forms of certain quinoline derivatives are less reactive than their enol counterparts, offering valuable information for synthetic chemists. scirp.org The electron density distribution and frontier molecular orbitals (HOMO/LUMO) can be mapped to predict electrophilic and nucleophilic sites, which is crucial for understanding reaction mechanisms.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov These methods are widely used to understand the interactions between this compound derivatives and their biological targets.

Molecular docking studies have been crucial in identifying the binding modes of this compound derivatives within the active sites of various enzymes and receptors. For example, docking analyses have been performed to understand the binding of these compounds to cholinesterases, cannabinoid receptors, and various kinases. ucl.ac.benih.gov In the case of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives acting as CB2 cannabinoid receptor agonists, molecular modeling revealed that the interaction is mediated by a combination of hydrogen bonds and aromatic/hydrophobic interactions. ucl.ac.be Similarly, docking studies of quinoline-3-carboxamide derivatives with DNA damage and response (DDR) kinases have highlighted their selectivity towards Ataxia Telangiectasia Mutated (ATM) kinase. mdpi.com The quinoline nitrogen, for instance, has been shown to bind to the hinge region of these kinases. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complexes and the flexibility of the protein structure over time. mdpi.comresearchgate.net For instance, MD simulations have been used to confirm the stability of the interactions between quinoline-3-carboxamide inhibitors and DDR kinases, providing a more dynamic and realistic view of the binding event. mdpi.com These simulations can track the root-mean-square deviation (RMSD) of the protein-ligand complex, confirming the stability of the secondary structure of the protein throughout the simulation period. mdpi.com

Prediction of Binding Affinities and Pharmacokinetic Properties

Computational tools are also extensively used to predict the binding affinities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties. schrodinger.com

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for potent inhibitory activity against targets like leucine (B10760876) aminopeptidase. researchgate.net These models help in designing new derivatives with potentially improved activity.